3-Benzothiazol-2-yl-phenylamine
Overview
Description
3-Benzothiazol-2-yl-phenylamine is an organic compound with the molecular formula C13H10N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
3-Benzothiazol-2-yl-phenylamine is a benzothiazole derivative. Benzothiazole derivatives have been found to display antibacterial activity by inhibiting several targets, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and inhibit their function, leading to antibacterial effects
Biochemical Pathways
Given the targets inhibited by benzothiazole derivatives, it can be inferred that the compound may affect various biochemical pathways related to bacterial growth and survival .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways
Biochemical Analysis
Biochemical Properties
3-Benzothiazol-2-yl-phenylamine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydroorotase, an enzyme involved in the pyrimidine biosynthesis pathway . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, this compound has been shown to interact with DNA gyrase, an essential enzyme for DNA replication in bacteria . By inhibiting DNA gyrase, this compound exhibits potent antibacterial properties. Furthermore, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This leads to the fragmentation of DNA and the eventual death of the cancer cells. Additionally, this compound influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By modulating these pathways, the compound can inhibit the growth and spread of cancer cells. Moreover, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of dihydroorotase, inhibiting its enzymatic activity and disrupting the pyrimidine biosynthesis pathway . Additionally, this compound binds to DNA gyrase, preventing the enzyme from supercoiling DNA, which is essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately cell death. Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . This results in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days after administration, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits the growth of bacterial and cancer cells . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended cellular damage. Threshold effects have also been observed, where a specific dosage is required to achieve a therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific subcellular compartments, such as the nucleus, through post-translational modifications and targeting signals . This localization is essential for the compound’s ability to modulate gene expression and influence cellular processes at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzothiazol-2-yl-phenylamine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in ethanol as a solvent at room temperature for several hours. The general reaction scheme is as follows:
2-Aminobenzenethiol+Benzaldehyde→this compound
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and optimized conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-Benzothiazol-2-yl-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid); reactions are conducted under controlled temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-Benzothiazol-2-yl-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Comparison with Similar Compounds
3-Benzothiazol-2-yl-phenylamine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Similar structure but lacks the phenylamine group, leading to different chemical and biological properties.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives, including this compound.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amine, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRZZJJDIBAJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352196 | |
Record name | 3-Benzothiazol-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-21-1 | |
Record name | 3-(2-Benzothiazolyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41230-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzothiazol-2-yl-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40352196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-benzothiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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